molecular formula C20H17NO2 B6020586 N-benzyl-2-phenoxybenzamide

N-benzyl-2-phenoxybenzamide

Cat. No.: B6020586
M. Wt: 303.4 g/mol
InChI Key: HHDNKOZHUOHVTF-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenoxybenzamide is a synthetic benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a phenoxy substituent at the 2-position of the benzamide core. Its molecular formula is C₂₀H₁₇NO₂, with a molecular weight of 303.36 g/mol.

Key structural features include:

  • Benzamide backbone: Provides a rigid aromatic framework.
  • Phenoxy group at the 2-position: Enhances steric and electronic interactions with biological targets.
  • N-Benzyl substitution: Influences solubility and receptor-binding affinity.

Properties

IUPAC Name

N-benzyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNKOZHUOHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

Comparison with Similar Compounds

N-Benzoyl-2-hydroxybenzamide

  • Structure: Features a hydroxyl group (-OH) at the 2-position instead of phenoxy.
  • Synthesis : Prepared via condensation of 2-hydroxybenzoic acid with benzoyl chloride in pyridine .
  • Unlike this compound, it lacks reported PGE2 receptor modulation .

4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)

  • Structure: Contains a nitro group (-NO₂) and bromine atom at the 4-position of the benzamide.
  • Crystallography: Exhibits two molecules per asymmetric unit, with notable differences in bond angles and torsion angles compared to this compound .
  • Applications : Primarily studied for its crystallographic properties rather than biological activity .

N-Allyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}benzamide

  • Structure: Incorporates an allyl group and a phenoxyethoxy side chain.
  • Molecular Weight : C₂₅H₂₄N₂O₄ (424.47 g/mol).
  • Key Difference: The extended phenoxyethoxy chain increases hydrophobicity and may alter pharmacokinetic properties compared to this compound .

N-(2-Chlorobenzyl)-2-[methyl(phenylsulfonyl)amino]benzamide

  • Structure: Substituted with a chlorobenzyl group and a methyl(phenylsulfonyl)amino moiety.
  • Molecular Weight : 414.91 g/mol (C₂₁H₁₉ClN₂O₃S).

Data Table: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
This compound N-Benzyl, 2-phenoxy 303.36 EP4/EP2 receptor modulation
N-Benzoyl-2-hydroxybenzamide 2-Hydroxy, N-benzoyl 243.26 SAR studies (no PGE2 activity)
4MNB 4-Bromo, 2-nitro 335.15 Crystallographic studies
N-Allyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}benzamide Allyl, phenoxyethoxy 424.47 Undisclosed (structural focus)
N-(2-Chlorobenzyl)-2-[methyl(phenylsulfonyl)amino]benzamide Chlorobenzyl, sulfonyl 414.91 Enhanced metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-phenoxybenzamide
Reactant of Route 2
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